

BGP-15 O-(3-piperidino-2-hydroxy-1-propyl) nicotinic amidoxime

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Compound Focus: Bgp-15

CAS No.: 66611-37-8

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Mechanism of Action and Pharmacological Overview

BGP-15 is a nicotinic acid amidoxime derivative with a molecular weight of 351.27 g/mol (as free base) and good water solubility (28 mg/mL). It is a multi-target drug candidate with several documented mechanisms of action [1]:

- **PARP-1 Inhibition:** Inhibits poly (ADP-ribose) polymerase 1 ($IC_{50} = 120 \mu M$; $K_i = 57 \mu M$), protecting cells from oxidative stress-induced death [1] [2].
- **Membrane Lipid Therapy:** Remodels cholesterol-rich membrane domains (lipid rafts), increases membrane fluidity, and stabilizes stress signal transduction [3] [1].
- **Heat Shock Protein Co-induction:** Acts as a co-inducer for HSP70/HSP72; inhibits heat shock factor 1 (HSF-1) acetylation, promoting its DNA-binding activity and chaperone expression [3] [1].
- **IGF1R Signaling:** Enhances phosphorylation of the insulin-like growth factor 1 receptor, a key cardioprotective pathway [4].
- **Mitochondrial Protection:** Accumulates in mitochondria, reduces mitochondrial ROS production, protects mitochondrial membrane potential, and promotes fusion over fission [5] [6].
- **Insulin Sensitization:** Inhibits JNK, preventing its inhibition of insulin receptor phosphorylation; also moderately increases AKT phosphorylation [1].

Quantitative Data on Pharmacological Effects

The table below summarizes key quantitative findings from preclinical studies:

Effect/Disease Model	Experimental System	Dosage/Concentration	Key Outcome(s)	Source
Negative Inotropy	Human right atrial myocardium (pace)	10 μ M - 300 μ M	Concentration-dependent reduction in contractile force; maximal effect comparable to propranolol, but lower potency. Effect stronger in tissue from diabetic patients.	[7]
Heart Failure & Atrial Fibrillation	Transgenic mouse model (HF+AF)	15 mg/kg/day (p.o., 4 weeks)	Attenuated atrial enlargement; reduced lung weight; improved fractional shortening; reduced arrhythmia episodes.	[4]
Antiarrhythmic	Telemetry-implanted rat (ISO-induced)	40-160 mg/kg (p.o.)	Counteracted ISO-induced ST-segment depression and QTc prolongation; suppressed ventricular arrhythmia incidence.	[8]
Mitochondrial Protection	Isolated rat liver mitochondria	50 μ M	Reduced ROS production at mitochondrial complexes I-III. Accumulated inside mitochondria.	[6]
Hypertension-induced HF	Spontaneously Hypertensive Rats (SHR)	25 mg/kg/day (p.o., 18 weeks)	Preserved mitochondrial ultrastructure; enhanced mitochondrial fusion (increased OPA1, MFN2); reduced plasma BNP.	[5]
Muscle Regeneration	Cryolesioned mouse soleus	15 mg/kg/day (i.p., 10 days)	Prevented reduction in specific tetanic force and	[9]

Effect/Disease Model	Experimental System	Dosage/Concentration	Key Outcome(s)	Source
	muscle		fatigue resistance; increased expression of e-MyHC, MyHC-II, MyHC-I, and HSP70.	
Insulin Sensitization	Insulin-resistant GK rats	20 mg/kg (p.o., 5 days)	Increased glucose infusion rate by 71% compared to control.	[2]

Experimental Protocols for Key Assays

1. Protocol: Assessing Negative Inotropic Effect on Human Atrial Myocardium [7]

- **Tissue Preparation:** Obtain human right atrial trabeculae from patients undergoing open-heart surgery. Mount the paced tissue in organ baths with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C.
- **Isometric Force Measurement:** Set resting tension to 4.9 mN. After stabilization, electrically pace the tissue at 1 Hz. Record isometric contractions.
- **Drug Application:**
 - For **direct effect:** Cumulatively apply **BGP-15** (e.g., 10 µM to 300 µM).
 - For **indirect effect:** Pre-stimulate with a submaximal concentration of isoproterenol (ISO, e.g., 10 nM) before adding **BGP-15**.
- **Data Analysis:** Express the force reduction as a percentage of the baseline contraction before drug application.

2. Protocol: Evaluating Antiarrhythmic Effect In Vivo [8]

- **Animal Model:** Implant rats with radiotelemetry transmitters for ECG monitoring in conscious, unrestrained states.
- **Dosing & Challenge:**
 - Administer **BGP-15** (e.g., 40-160 mg/kg) orally.
 - After 10 minutes, inject the beta-agonist isoproterenol (ISO, 1 mg/kg, i.p.) to induce arrhythmias.
- **ECG Analysis:** Continuously record Lead-II ECG. Quantify:
 - **Arrhythmia incidence:** Count ventricular premature complexes (VPCs) or episodes of ventricular tachycardia (VT).

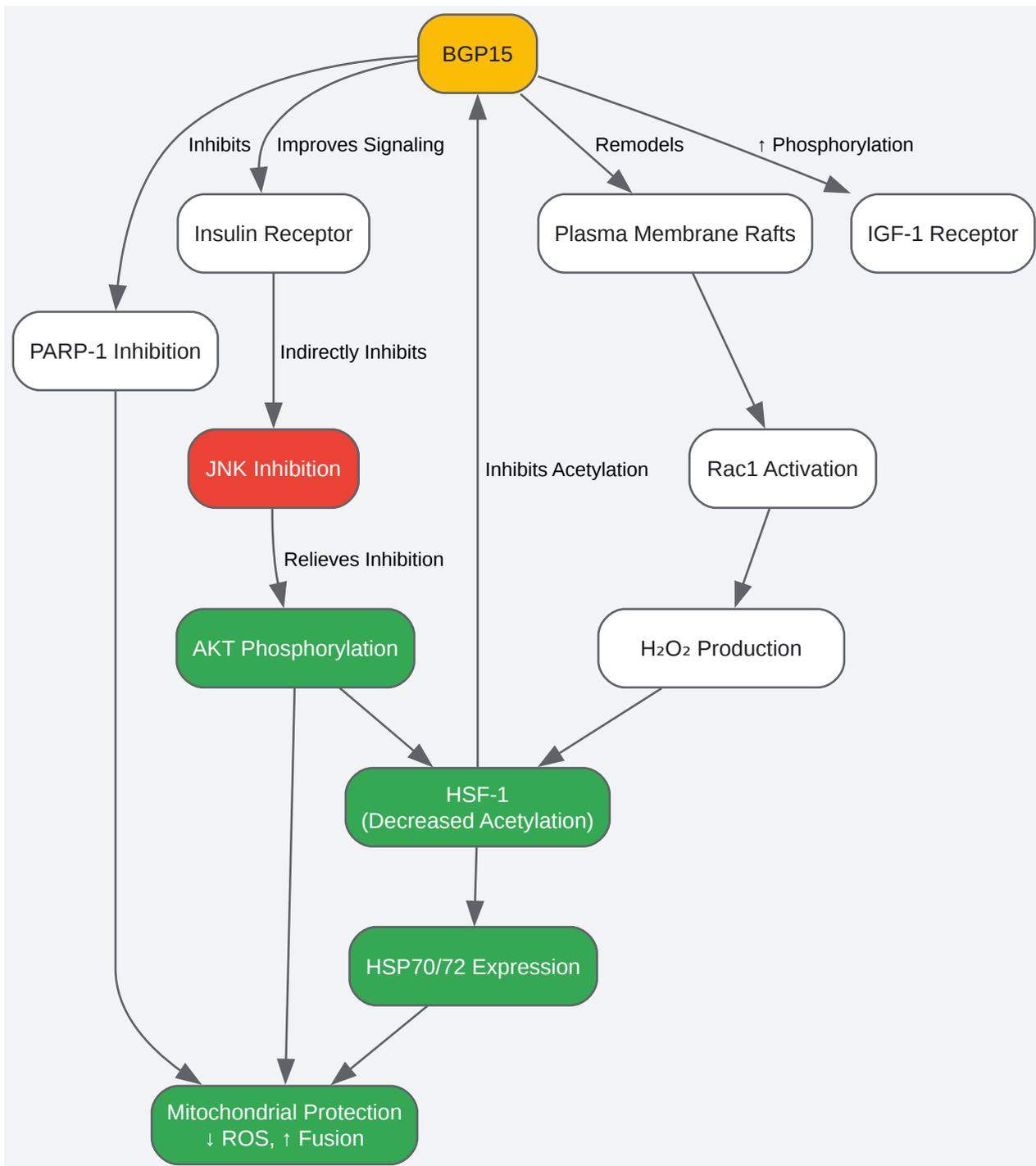
- **Ischemic signs:** Measure ST-segment depression.
- **Repolarization:** Calculate QTc interval (e.g., using Bazett's formula).

3. Protocol: Mitochondrial ROS Production Assay [6]

- **Mitochondria Isolation:** Isolate mitochondria from rat liver via differential centrifugation. Purify using a Percoll density gradient. Determine protein concentration.
- **ROS Measurement:**
 - Incubate mitochondria (e.g., 0.5 mg protein/mL) in assay buffer (e.g., containing succinate as a substrate).
 - Load with a ROS-sensitive fluorescent dye (e.g., DCFH-DA or MitoSOX Red).
 - Add **BGP-15** (e.g., 50 μ M) and incubate.
 - To induce ROS, add a relevant stressor (e.g., antimycin A, an inhibitor of complex III).
- **Data Acquisition:** Monitor fluorescence intensity over time with a fluorometer. Express results as the percentage of ROS production inhibition compared to the stressed, untreated control.

BGP-15 Signaling Pathways

The following diagram summarizes the key molecular pathways modulated by **BGP-15**:



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This overview consolidates the current understanding of **BGP-15** as a promising multi-target agent. Its favorable safety profile in human trials underscores its potential for therapeutic development in areas like metabolic syndrome, heart failure, and muscular dystrophy [1] [4].

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